![molecular formula C11H15ClN2O2 B2677281 2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide CAS No. 2411268-31-8](/img/structure/B2677281.png)
2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as "compound 1" and has been synthesized through various methods. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied to determine its potential use in lab experiments. In
作用機序
The mechanism of action of 2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide involves the inhibition of enzymes that are involved in the progression of diseases such as cancer and Alzheimer's disease. Specifically, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, 2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide can potentially prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory disorders. Additionally, it has been found to have inhibitory effects on certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Its inhibitory effects on enzymes that are involved in the progression of diseases such as cancer and Alzheimer's disease make it a promising candidate for further research.
One limitation of using 2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide in lab experiments is its potential toxicity. While it has been shown to have inhibitory effects on certain enzymes, it may also have negative effects on healthy cells. Additionally, more research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
将来の方向性
There are several future directions for the study of 2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide. One potential direction is the development of more potent and selective inhibitors of HDACs for the treatment of cancer and other diseases. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, the potential toxicity of this compound should be further studied to ensure its safety for use in humans.
Conclusion
In conclusion, 2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide is a promising compound for use in medicinal chemistry. Its inhibitory effects on enzymes that are involved in the progression of diseases such as cancer and Alzheimer's disease make it a promising candidate for further research. However, more research is needed to determine its optimal dosage and administration for therapeutic use and to ensure its safety for use in humans.
合成法
The synthesis of 2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide has been achieved through various methods. One of the most common methods is the reaction of 6-methoxypyridin-2-ylmethanol with 2-chloro-N-methylpropanamide in the presence of a base such as potassium carbonate. This reaction leads to the formation of 2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide in good yield and purity.
科学的研究の応用
2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide has been studied for its potential applications in medicinal chemistry. It has been shown to have inhibitory effects on certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's disease. Additionally, it has been found to have anti-inflammatory properties that could be useful in the treatment of various inflammatory disorders.
特性
IUPAC Name |
2-chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-8(12)11(15)14(2)7-9-5-4-6-10(13-9)16-3/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTCVNLJWQFKKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=NC(=CC=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(6-methoxypyridin-2-yl)methyl]-N-methylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

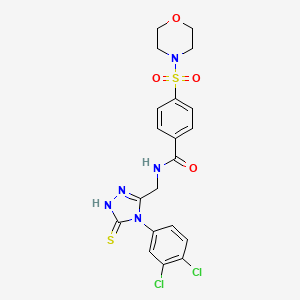
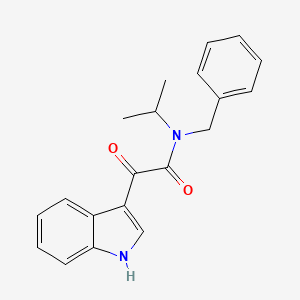

![3-((4-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2677203.png)
![3-[(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid](/img/structure/B2677205.png)
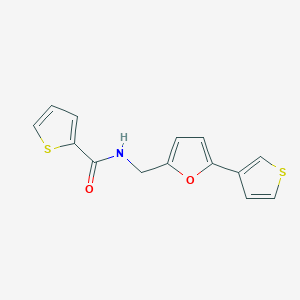
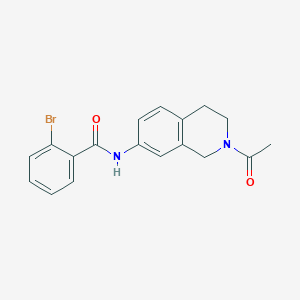
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2677211.png)
![2-(3-chloro-4-methoxyphenyl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2677212.png)
![N-[5-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2677213.png)
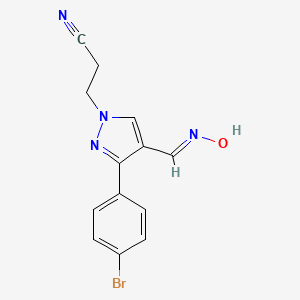

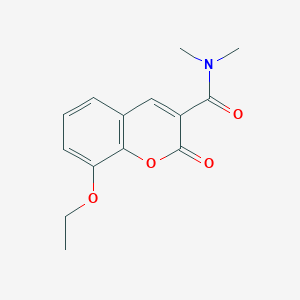
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2677219.png)